
2,2,2-Trifluoroethoxybenzene
概要
説明
2,2,2-Trifluoroethoxybenzene is an organic compound characterized by the presence of a trifluoroethoxy group attached to a benzene ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the trifluoromethyl group. The trifluoromethyl group imparts increased electronegativity and stability to the molecule, making it useful in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroethoxybenzene can be synthesized through the reaction of benzene with 2,2,2-trifluoroethanol in the presence of a base and a copper-containing catalyst . The reaction typically involves heating the mixture to facilitate the formation of the ether bond between the benzene ring and the trifluoroethoxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The use of advanced catalytic systems and optimized reaction parameters enhances the yield and efficiency of the production process .
化学反応の分析
Types of Reactions: 2,2,2-Trifluoroethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroacetic acid.
Reduction: Reduction reactions can lead to the formation of difluorovinyl ether.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Lithium dialkylamides are used in reduction reactions.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Trifluoroacetic acid.
Reduction: Difluorovinyl ether.
Substitution: Phenylthioynamines and other substituted benzene derivatives.
科学的研究の応用
2,2,2-Trifluoroethoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2,2-Trifluoroethoxybenzene involves its interaction with various molecular targets. The trifluoroethoxy group enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its reactivity and biological activity . The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular targets and effects .
類似化合物との比較
- 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene
- (1-Bromo-2,2,2-trifluoroethyl)benzene
- 3-(2,2,2-Trifluoroethoxy)phenylboronic acid
Uniqueness: 2,2,2-Trifluoroethoxybenzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it more reactive in certain chemical reactions compared to similar compounds that lack the trifluoroethoxy group .
特性
IUPAC Name |
2,2,2-trifluoroethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWASTQSJSBGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495123 | |
| Record name | (2,2,2-Trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17351-95-0 | |
| Record name | (2,2,2-Trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2,2-trifluoroethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (2,2,2-trifluoroethoxy)benzene derivatives suitable for use in lithium-ion batteries?
A1: Research has shown that 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene (ANL-C46), a (2,2,2-trifluoroethoxy)benzene derivative, exhibits properties desirable for a redox shuttle. These include a high redox potential of 4.25 V [1], suitable for high-energy-density positive electrodes like LiCoO2 and Li[Ni1/3Mn1/3Co1/3]O2 [1]. Furthermore, fluorine substitutions within the molecule contribute to both a higher redox potential and enhanced stability compared to non-fluorinated analogs [2]. This stability is crucial for prolonged overcharge protection and efficient cell balancing in lithium-ion battery packs [1].
Q2: How does the incorporation of fluorine impact the performance of (2,2,2-trifluoroethoxy)benzene as a redox shuttle?
A2: Fluorination plays a crucial role in enhancing the performance of (2,2,2-trifluoroethoxy)benzene derivatives as redox shuttles. Density Functional Theory (DFT) calculations suggest that the introduction of fluorine substitutions, while elevating the redox potential, also suppresses the decomposition reactions of the charged redox molecules [2]. This leads to significantly improved stability and cyclability. For example, ANL-C46 demonstrates a 1.6-fold increase in stability and a 4-fold improvement in cyclability compared to its non-fluorinated counterpart [2].
Q3: Beyond ANL-C46, are there other applications for (2,2,2-trifluoroethoxy)benzene derivatives?
A3: Yes, research indicates that 2,5-bis(2,2,2-trifluoroethoxy)acetophenone, another (2,2,2-trifluoroethoxy)benzene derivative, serves as a valuable intermediate in synthesizing 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide [3]. This particular benzamide derivative is recognized as an antiarrhythmic medication [3], highlighting the potential of (2,2,2-trifluoroethoxy)benzene derivatives in pharmaceutical applications.
Q4: What are the future implications of using (2,2,2-trifluoroethoxy)benzene derivatives in lithium-ion batteries?
A4: The development of (2,2,2-trifluoroethoxy)benzene derivatives like ANL-C46 presents a promising avenue for advancing lithium-ion battery technology. Their high redox potential and enhanced stability, attributed to strategic fluorination, position them as ideal candidates for next-generation batteries requiring high energy densities and prolonged lifespans. This research contributes significantly to overcoming existing limitations in battery performance and paves the way for broader applications in electric vehicles and renewable energy storage.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



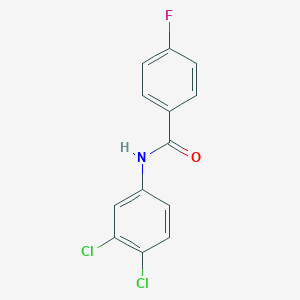
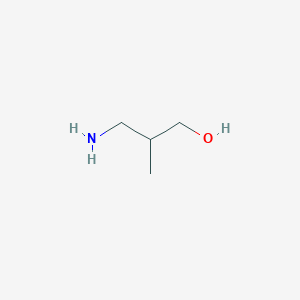
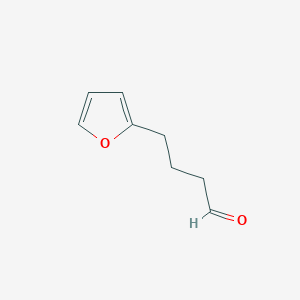
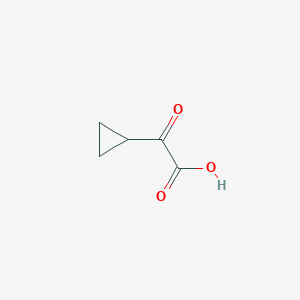


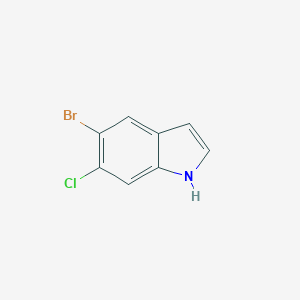
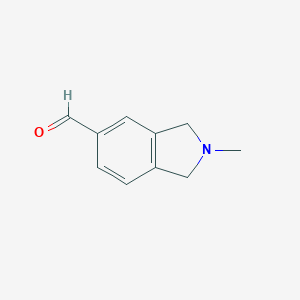
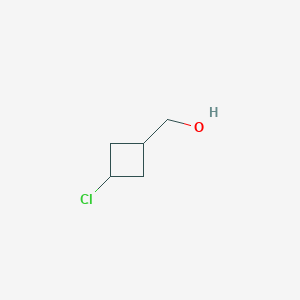


![5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione](/img/structure/B174817.png)

